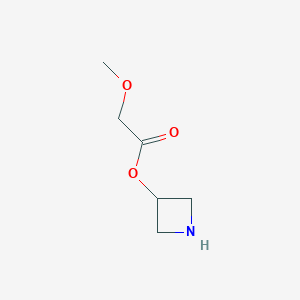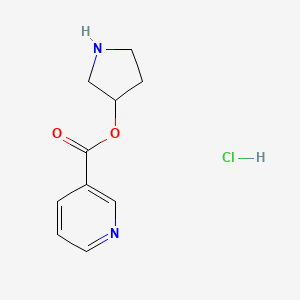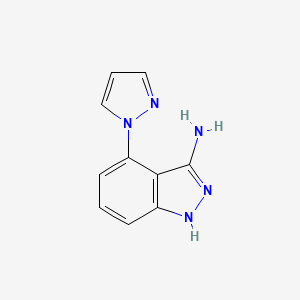![molecular formula C14H21FN2O B1394773 4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline CAS No. 1220029-43-5](/img/structure/B1394773.png)
4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline
Overview
Description
4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline, or 4-FMA, is an organic compound belonging to the class of pyridines. It is an aromatic heterocyclic compound that is composed of a six-membered carbon ring with two nitrogen atoms and one fluorine atom. The compound is widely used in scientific research due to its unique properties, such as its solubility in both water and organic solvents, and its low toxicity.
Scientific Research Applications
Process Development in Synthesis
- Hashimoto et al. (2002) developed an efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. This synthesis used commercially available reagents and achieved a 78% yield from the starting materials (Hashimoto et al., 2002).
Synthesis and Reactions in Chemistry
- Pimenova et al. (2003) explored the synthesis and reactions of compound 1 with aniline and other components. This research contributed to the understanding of chemical reactions and compound formation involving anilines (Pimenova et al., 2003).
Inhibitor Development for Pharmacological Applications
- Mano et al. (2004) described the structure-activity relationships of a series of compounds, including one with a tetrahydro-2H-pyran component, as inhibitors in medicinal chemistry. This research aids in the development of orally active inhibitors with improved pharmacokinetic and toxicology characteristics (Mano et al., 2004).
Antifungal and Antimicrobial Activity
- Mistry et al. (2016) synthesized compounds, including those with aniline structures, and evaluated their antimicrobial activity. This study contributes to the understanding of the antimicrobial potency of various synthetic compounds (Mistry et al., 2016).
Molecular Design in Drug Development
- Verhoest et al. (2012) reported on the design and discovery of a novel PDE9A inhibitor, involving the synthesis of compounds with a tetrahydro-2H-pyran-4-yl component. This inhibitor has been advanced into clinical trials, showing its potential in cognitive disorder treatments (Verhoest et al., 2012).
Liquid Crystal Synthesis
- Murza et al. (1991) synthesized pyran derivatives with mesomorphic properties. This research contributes to the development of materials with liquid crystal properties (Murza et al., 1991).
properties
IUPAC Name |
4-fluoro-2-[[methyl(oxan-4-ylmethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-17(9-11-4-6-18-7-5-11)10-12-8-13(15)2-3-14(12)16/h2-3,8,11H,4-7,9-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBDTACTVXNBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)



![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)

